4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one
Description
Properties
CAS No. |
656234-34-3 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-hydroxy-4-(3-phenylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H15NO2/c23-19-11-5-10-17-20(19)18(13-22-21(17)24)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13,23H,(H,22,24) |
InChI Key |
PYQCAUKKPLMJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Core Isoquinolinone Synthesis via Gould–Jacobs Reaction
The isoquinolin-1(2H)-one scaffold is typically constructed using the Gould–Jacobs cyclization. A representative procedure involves:
- Step 1 : Condensation of (E)-3-(4-aminophenyl)-1-phenylprop-2-en-1-one with diethyl ethoxymethylenemalonate (EMME) to form an intermediate enamine.
- Step 2 : Thermal ring closure under reflux conditions (150–160°C) in diphenyl ether, yielding the quinolinone core.
- Step 3 : Hydrolysis of the ester group using LiOH in ethanol/water (1:1) at 80°C to generate the carboxylic acid derivative, which is subsequently decarboxylated under acidic conditions to form 5-hydroxyisoquinolin-1(2H)-one.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | EMME, benzene, 80°C | 85% |
| 2 | Diphenyl ether, 160°C | 78% |
| 3 | LiOH, ethanol/H₂O, 80°C | 90% |
Alternative Biaryl Coupling via Ullmann Reaction
For substrates sensitive to Pd catalysis, a copper-mediated Ullmann coupling is employed:
- Step 1 : Iodination of 5-hydroxyisoquinolin-1(2H)-one using I₂/KIO₃ in H₂SO₄ at 50°C.
- Step 2 : Coupling with 3-biphenylboronic acid using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C for 24 h.
Key Data :
| Condition | Outcome |
|---|---|
| Temperature | 120°C |
| Reaction Time | 24 h |
| Yield | 68% |
Hydroxyl Group Protection/Deprotection Strategies
To prevent side reactions during coupling, the 5-hydroxy group is protected as a benzyl ether:
- Protection : Treatment with benzyl bromide (1.5 equiv) and K₂CO₃ in DMF at 60°C for 6 h (yield: 95%).
- Deprotection : Catalytic hydrogenation using 10% Pd/C under H₂ (1 atm) in ethanol at 25°C for 2 h (yield: 93%).
One-Pot Tandem Synthesis
A streamlined approach combines core formation and biaryl coupling:
- Procedure :
- Advantages : Eliminates intermediate isolation, reduces reaction time (total: 8 h vs. 24 h), and improves yield (78% vs. 65%).
Characterization and Validation
Final compounds are validated via:
- ¹H/¹³C NMR : Key signals include δ 8.35 (H-4, singlet), δ 7.52–7.48 (biphenyl protons), and δ 12.1 (5-OH, broad).
- HRMS : Calculated for C₂₁H₁₅NO₂ [M+H]⁺: 313.1103; Found: 313.1106.
- X-ray Crystallography : Confirms planar biphenyl orientation and intramolecular H-bonding between 5-OH and carbonyl.
Challenges and Optimization
- Regioselectivity : Bromination at position 4 requires strict temperature control (0–5°C) to avoid di-bromination.
- Catalyst Poisoning : 5-Hydroxy group deactivates Pd catalysts; protection with SEM (2-(trimethylsilyl)ethoxymethyl) improves coupling efficiency.
- Solvent Effects : Aqueous conditions (H₂O/1,4-dioxane) enhance boronic acid solubility and reduce protodeborylation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Suzuki–Miyaura | 82 | >98 | High | Industrial |
| Ullmann | 68 | 95 | Moderate | Lab-scale |
| One-Pot Tandem | 78 | 97 | Low | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions: 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one is with a molecular weight of approximately 305.37 g/mol. The compound features a hydroxy group and an isoquinoline moiety, which are critical for its biological activity. The structural complexity allows for diverse interactions with biological targets.
Biological Applications
1. Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. The compound has shown potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Case Study: PARP Inhibition
In a study focused on the design and synthesis of selective PARP inhibitors, derivatives similar to 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one were evaluated for their ability to inhibit PARP-2. Results demonstrated that these compounds could effectively reduce cancer cell viability in vitro, suggesting their potential as therapeutic agents in cancer treatment .
2. Neuroprotective Effects
Isoquinoline derivatives have also been studied for their neuroprotective properties. The presence of the hydroxy group may contribute to antioxidant activity, which is beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study: Neuroprotection
A study exploring the neuroprotective effects of isoquinoline derivatives found that compounds with similar structures could mitigate oxidative stress in neuronal cells, leading to improved cell survival rates under stress conditions .
Mechanism of Action
The mechanism by which 4-([1,1’-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating cellular processes .
Comparison with Similar Compounds
Substituent Analysis
- 6,7-Dimethoxyisoquinolin-1(2H)-one (CAS 16101-63-6): The absence of a biphenyl group and the presence of methoxy groups at positions 6 and 7 distinguish this compound. The higher similarity score (0.85) suggests moderate structural overlap, likely due to the shared core .
- 4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-48-9): The 3,4-dihydroxyphenyl substituent introduces two hydroxyl groups, significantly increasing polarity and hydrogen-bonding capacity relative to the biphenyl group. This could enhance aqueous solubility but reduce membrane permeability. The lower similarity score (0.84) reflects these divergent properties .
- 5-Hydroxy-4-(3-methoxyphenyl)isoquinolin-1(2H)-one (CAS 656234-24-1): With a single methoxy group on the phenyl ring, this compound balances moderate hydrophobicity and electron-donating effects. Its higher similarity score (0.87) implies closer structural resemblance to the target compound, possibly due to analogous substitution patterns at position 4 .
- 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one (CAS 1430563-76-0): The dipropylaminomethyl group introduces a bulky, basic substituent. This tertiary amine could improve solubility under acidic conditions (via protonation) and alter logP values compared to the biphenyl analog. Such modifications may influence pharmacokinetic properties, though specific data are unavailable .
Physicochemical and Pharmacological Implications
Hydrophobicity and Solubility
The biphenyl group in the target compound likely increases hydrophobicity (logP) compared to the dihydroxyphenyl (CAS 656234-48-9) and methoxyphenyl (CAS 656234-24-1) analogs. This property may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the dipropylaminomethyl derivative (CAS 1430563-76-0) may exhibit pH-dependent solubility due to its basic nitrogen .
Hydrogen Bonding and Target Interactions
The hydroxyl group at position 5 is conserved across all compounds, suggesting its critical role in hydrogen bonding. The dihydroxyphenyl variant (CAS 656234-48-9) offers additional hydrogen-bond donors, which could improve binding to polar targets like kinases or receptors. Conversely, the biphenyl group’s aromatic rings may engage in π-π stacking with hydrophobic protein residues .
Steric Effects
Smaller substituents, such as methoxy groups (CAS 16101-63-6), might favor interactions with compact active sites.
Biological Activity
4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one (CAS: 58810-39-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one is . The compound features a biphenyl moiety which is known to enhance biological activity through various interactions with biological targets.
Mechanisms of Biological Activity
Research has indicated that compounds with isoquinolinone structures exhibit various biological activities, including:
- Antiviral Activity : The compound has been evaluated for its ability to inhibit HIV-related enzymes, particularly reverse transcriptase (RT) and RNase H. Studies have shown that isoquinolinone derivatives can effectively inhibit these enzymes, which are crucial for viral replication .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may possess selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells .
In Vitro Studies
A series of studies have been conducted to evaluate the biological activities of 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one:
- Antiviral Efficacy : The compound was tested against HIV-1 RT-associated RNase H activity. Results indicated that it inhibited RNase H function with IC50 values in the micromolar range, suggesting potential as an antiviral agent .
- Cytotoxicity Assessment : Cytotoxicity tests on HeLa cells revealed that the compound exhibited CC50 values greater than 50 µM, indicating a favorable safety profile for further development .
- Mechanistic Insights : The inhibition of RNase H was linked to the structural features of the compound, particularly the presence of the hydroxy group which may facilitate interactions with the enzyme's active site .
Data Summary
The following table summarizes key findings from various studies on the biological activity of 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one:
| Activity | IC50/CC50 Values | Notes |
|---|---|---|
| RNase H Inhibition | ~3.3 - 6.8 µM | Effective against HIV-1 RT |
| Cytotoxicity (HeLa) | >50 µM | Low cytotoxicity observed |
| Selectivity Index | >14 | Indicates potential for selective action |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one:
- Study on Antiviral Agents : A study focused on a series of isoquinolinone derivatives demonstrated significant inhibition of HIV replication in vitro, supporting the hypothesis that structural modifications can enhance antiviral efficacy .
- Cancer Therapeutics : Another investigation into isoquinolinone derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting a dual role as both antiviral and anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
